

The Pivotal Role of 2-(Methylsulfonyl)phenylboronic Acid in Advanced Drug Discovery

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)phenylboronic acid

Cat. No.: B1303782

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)phenylboronic acid, a versatile organoboron compound, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features and reactivity have positioned it as a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of targeted therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of **2-(Methylsulfonyl)phenylboronic acid**, with a focus on its role in the creation of innovative therapeutics.

Physicochemical Properties

2-(Methylsulfonyl)phenylboronic acid is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	330804-03-0	[1][2]
Molecular Formula	C ₇ H ₉ BO ₄ S	[1][2]
Molecular Weight	200.02 g/mol	[1][2]
Melting Point	84 °C	[2]
Appearance	White to off-white crystalline powder	[2]
Purity	97 - 105% (by titration)	[2]
Solubility	Soluble in DMSO	

Synthesis of 2-(Methylsulfonyl)phenylboronic Acid

The synthesis of **2-(Methylsulfonyl)phenylboronic acid** is typically achieved through a lithium-halogen exchange reaction, a powerful method for the formation of organolithium reagents, followed by quenching with a borate ester. This process is favored for its efficiency and applicability to a wide range of substrates.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This protocol describes a representative procedure for the synthesis of **2-(Methylsulfonyl)phenylboronic acid** from 2-bromophenyl methyl sulfone.

Materials:

- 2-Bromophenyl methyl sulfone
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate

- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 2-bromophenyl methyl sulfone (1.0 equivalent) and anhydrous THF.
- The solution is cooled to $-78\text{ }^{\circ}\text{C}$ in a dry ice/acetone bath.
- n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below $-70\text{ }^{\circ}\text{C}$. The reaction mixture is stirred at this temperature for 1 hour.
- Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature remains below $-70\text{ }^{\circ}\text{C}$.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
- The reaction is quenched by the slow addition of 1 M HCl at $0\text{ }^{\circ}\text{C}$.
- The aqueous layer is extracted with ethyl acetate (3 x).
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel or by recrystallization to afford **2-(methylsulfonyl)phenylboronic acid**.

Expected Yield and Characterization:

While specific yields can vary, this method is generally expected to provide the product in good yield. Characterization of the final product would be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Application in Drug Discovery: The Synthesis of Ivacaftor (VX-770)

A prime example of the utility of **2-(Methylsulfonyl)phenylboronic acid** is its role as a key precursor in the synthesis of Ivacaftor (VX-770).^[3] Ivacaftor is a groundbreaking therapeutic for the treatment of cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.^[3] The synthesis of Ivacaftor involves a crucial Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of an Ivacaftor Intermediate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of **2-(Methylsulfonyl)phenylboronic acid** with a suitable quinoline derivative, a key step in the synthesis of Ivacaftor.

Materials:

- **2-(Methylsulfonyl)phenylboronic acid** (1.2 equivalents)
- Appropriate halo-quinoline derivative (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (0.05 equivalents)
- Base (e.g., K_2CO_3 , Cs_2CO_3) (2.0 equivalents)
- Solvent (e.g., 1,4-dioxane/water, toluene)

- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

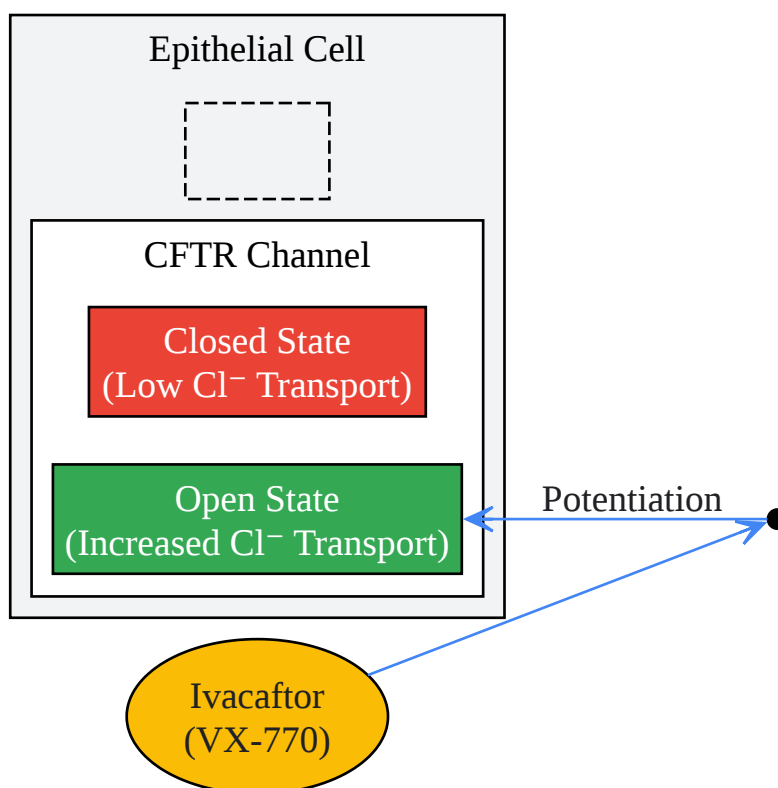
- To a Schlenk flask under an inert atmosphere, add the halo-quinoline derivative, **2-(Methylsulfonyl)phenylboronic acid**, the palladium catalyst, and the base.
- Add the degassed solvent mixture.
- The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours, with the progress monitored by TLC or LC-MS.
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to yield the coupled product.

Mechanism of Action: Ivacaftor as a CFTR Potentiator

Ivacaftor functions as a CFTR potentiator.[3][4] In individuals with certain CFTR mutations, the CFTR protein is present on the cell surface but functions improperly, acting as a faulty ion channel.[4] Ivacaftor directly binds to the CFTR protein and increases the probability that the channel is open, thereby enhancing the transport of chloride ions across the cell membrane.[3][4][5] This helps to restore the balance of salt and water on the epithelial surface, leading to a thinning of the thick, sticky mucus characteristic of cystic fibrosis.

The following diagram illustrates the workflow for the synthesis of an Ivacaftor intermediate and the subsequent mechanism of action of Ivacaftor.





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